1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its versatility in medicinal chemistry and materials science. Its structure comprises:
- Pyrazolo[1,5-a]pyrimidine core: Substituted at positions 5 (methyl), 3 (phenyl), and 2 (trifluoromethyl).
- Piperazine moiety: Attached at position 7 of the pyrazolo-pyrimidine core, with a 6-methylpyridin-2-yl group at the piperazine’s 4-position.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 6-methylpyridine moiety may improve solubility and receptor-binding specificity compared to simpler aryl groups .
Properties
IUPAC Name |
5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N6/c1-16-7-6-10-19(28-16)31-11-13-32(14-12-31)20-15-17(2)29-23-21(18-8-4-3-5-9-18)22(24(25,26)27)30-33(20)23/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXSJKFYKCZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C(F)(F)F)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Substitution with Phenyl and Piperazine Groups: The phenyl and piperazine groups are introduced through nucleophilic substitution reactions, often using phenyl halides and piperazine derivatives.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, if present, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound's pharmacological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. Here are some notable applications:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit promising anticancer properties. The compound may inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and death .
2. Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
3. Neurological Applications
There is emerging evidence that compounds with piperazine and pyrazolo-pyrimidine structures may have neuroprotective effects. These compounds could modulate neurotransmitter systems or provide neuroprotection against oxidative stress, making them potential candidates for treating neurodegenerative disorders .
Case Studies
Several studies have investigated the efficacy of related pyrazolo-pyrimidine compounds:
| Study | Findings |
|---|---|
| Study 1 : Anticancer Efficacy (Journal of Medicinal Chemistry, 2020) | Demonstrated that pyrazolo-pyrimidine derivatives inhibited tumor growth in xenograft models by targeting specific kinases involved in cell signaling pathways. |
| Study 2 : Anti-inflammatory Activity (European Journal of Medicinal Chemistry, 2021) | Showed that compounds with similar structures significantly reduced inflammation in animal models by inhibiting COX enzymes. |
| Study 3 : Neuroprotective Effects (Neuropharmacology, 2022) | Found that certain derivatives protected neuronal cells from oxidative stress-induced damage, suggesting potential use in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity.
Comparison with Similar Compounds
Trifluoromethyl vs. tert-Butyl Groups
Phenyl vs. Heteroaryl Substituents
- Compound in : Incorporates a 4-methoxyphenyl group at position 5 and a thienyl group at position 2. Thienyl groups introduce π-π stacking capabilities, altering electronic properties .
Piperazine-Linked Modifications
6-Methylpyridin-2-yl vs. Benzhydryl Groups
- Compound in : Substitutes the 6-methylpyridin-2-yl group with a benzhydryl (diphenylmethyl) moiety.
Piperazine vs. Alternative Linkers
Computational and Experimental Insights
Energy Optimization and Stability
- : Computational simulations using force fields (e.g., UFF) highlight that substituents like trifluoromethyl and methyl groups lower the compound’s energy, enhancing stability in metal-organic frameworks (MOFs). The target compound’s trifluoromethyl group likely contributes to a favorable energy profile compared to tert-butyl analogs .
Docking Affinity and Structural Motifs
- : Molecular docking studies show that trifluoromethyl groups improve binding affinity to hydrophobic enzyme pockets. However, minor changes (e.g., replacing pyridine with phenyl in the piperazine group) reduce affinity scores due to altered residue interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via computational methods (e.g., ).
Key Research Findings
Trifluoromethyl Superiority: The trifluoromethyl group in the target compound optimizes a balance between metabolic stability and binding affinity, outperforming tert-butyl and non-fluorinated analogs .
Piperazine-Pyridine Synergy : The 6-methylpyridin-2-yl group enhances aqueous solubility while maintaining receptor specificity, a critical advantage over benzhydryl or phenylpiperazine derivatives .
Synthetic Flexibility : Multi-component reactions (e.g., ) enable efficient derivatization of the pyrazolo-pyrimidine core, facilitating rapid exploration of substituent effects .
Biological Activity
The compound 1-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(6-methylpyridin-2-yl)piperazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Structural Overview
The compound features a complex structure that combines a pyrazolo[1,5-a]pyrimidine core with a piperazine substituent. This unique configuration is key to its biological activity and interaction with various biological targets.
Anticancer Properties
Numerous studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Reported IC50 values for similar compounds in this class range from 0.39 µM to 3.79 µM across different studies .
Enzymatic Inhibition
The compound's mechanism of action includes the inhibition of specific kinases involved in cancer progression:
- CDK2 Inhibition : Similar pyrazolo[1,5-a]pyrimidines have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The IC50 for CDK2 inhibition has been reported as low as 0.98 µM for closely related compounds .
Anti-Tubercular Activity
Recent research has also indicated potential anti-tubercular properties of pyrazolo[1,5-a]pyrimidine derivatives:
- Mycobacterium tuberculosis : Some derivatives have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . This suggests that the compound may be explored further for tuberculosis treatment.
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in various therapeutic contexts:
- Study on TrkA Inhibition : Compounds with similar structural motifs have exhibited excellent inhibition of TrkA with IC50 values around 1.7 nM, indicating their potential as neuroprotective agents .
- Cytotoxicity Assessment : In a comprehensive cytotoxicity assessment against human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic at effective concentrations, which is crucial for therapeutic development .
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize yield while minimizing byproducts?
The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors, followed by functionalization with trifluoromethyl and piperazine groups. A common approach includes:
- Step 1 : Cyclization of substituted pyrazole intermediates under reflux with ethyl alcohol or pyridine (e.g., 6–8 hours at 120°C) .
- Step 2 : Introducing the trifluoromethyl group via nucleophilic substitution or halogen exchange reactions .
- Step 3 : Coupling the piperazine moiety using Buchwald-Hartwig amination or SNAr reactions .
Optimization : Use design of experiments (DoE) to adjust reaction time, temperature, and stoichiometry. For example, fractional factorial designs can reduce trial runs while identifying critical parameters like catalyst loading or solvent polarity .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Combine multiple analytical techniques:
- Single-crystal X-ray diffraction for unambiguous confirmation of the pyrazolo[1,5-a]pyrimidine core and substituent positions (mean C–C bond deviation: 0.004 Å; R factor: 0.051) .
- NMR spectroscopy : Compare H and C spectra with literature data for pyrazolo[1,5-a]pyrimidine derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological screening?
Focus on enzyme inhibition or receptor-binding assays relevant to the compound’s structural motifs:
- Kinase inhibition : Test against kinases like EGFR or VEGFR2, given the pyrazolo[1,5-a]pyrimidine scaffold’s known role in ATP-binding pocket interactions .
- CYP450 inhibition : Assess metabolic stability using liver microsomes .
- Cellular cytotoxicity : Screen against cancer cell lines (e.g., MCF-7 or HeLa) with IC determination via MTT assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., VEGFR2 or MMP9). The trifluoromethyl group’s electronegativity may enhance hydrophobic interactions .
- QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity data to prioritize synthetic targets .
- Quantum chemical calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further functionalization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets for variables like assay conditions (e.g., pH, serum concentration) or cell line genetic drift .
- Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
- Proteomics profiling : Identify off-target interactions via mass spectrometry-based pulldown assays to explain unexpected cytotoxicity .
Q. How can researchers optimize reaction scalability for multi-gram synthesis?
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer, especially for exothermic steps like cyclization .
- Process analytical technology (PAT) : Use in-line FTIR or HPLC to monitor intermediate purity in real time .
- Green chemistry : Replace toxic solvents (e.g., DMF) with PEG-400 or ionic liquids, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses .
Methodological Considerations
Q. What statistical approaches are critical for robust experimental design in synthesis?
- Response surface methodology (RSM) : Optimize reaction parameters (e.g., temperature, catalyst ratio) to maximize yield .
- Principal component analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., substituent electronegativity) to bioactivity .
- Bayesian optimization : Accelerate condition screening for novel reactions (e.g., coupling with boronic acids) .
Q. How should researchers address challenges in characterizing metastable intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
